molecular formula C13H16ClN3O2S B11491299 5-Chloro-4,6-dimethyl-2-(piperidin-1-ylsulfonyl)pyridine-3-carbonitrile

5-Chloro-4,6-dimethyl-2-(piperidin-1-ylsulfonyl)pyridine-3-carbonitrile

Cat. No.: B11491299
M. Wt: 313.80 g/mol
InChI Key: DYDCFWKYVKWPFU-UHFFFAOYSA-N
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Description

5-Chloro-4,6-dimethyl-2-(piperidine-1-sulfonyl)pyridine-3-carbonitrile: is a complex organic compound with a unique structure that includes a pyridine ring substituted with chlorine, methyl groups, a piperidine sulfonyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-4,6-dimethyl-2-(piperidine-1-sulfonyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving appropriate precursors.

    Introduction of Substituents: Chlorine, methyl groups, and the piperidine sulfonyl group are introduced through substitution reactions using specific reagents and catalysts.

    Addition of the Carbonitrile Group: The carbonitrile group is added through a nucleophilic substitution reaction, often using cyanide sources under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in catalytic reactions, facilitating various organic transformations.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: The compound may inhibit specific enzymes, making it a potential candidate for drug development.

    Biochemical Probes: It can be used as a probe to study biochemical pathways and interactions.

Medicine:

    Drug Development: Due to its unique structure, the compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-chloro-4,6-dimethyl-2-(piperidine-1-sulfonyl)pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

  • 2-Chloro-5-(piperidine-1-sulfonyl)pyridine
  • 4,6-Dimethyl-2-(piperidine-1-sulfonyl)pyridine
  • 5-Chloro-4,6-dimethyl-2-(piperidine-1-sulfonyl)pyridine

Uniqueness:

  • Structural Features: The presence of both the carbonitrile group and the specific substitution pattern on the pyridine ring makes this compound unique.
  • Reactivity: The combination of functional groups allows for diverse chemical reactivity, making it a versatile intermediate in organic synthesis.
  • Applications: Its potential applications in various fields, including drug development and material science, highlight its uniqueness compared to similar compounds.

Properties

Molecular Formula

C13H16ClN3O2S

Molecular Weight

313.80 g/mol

IUPAC Name

5-chloro-4,6-dimethyl-2-piperidin-1-ylsulfonylpyridine-3-carbonitrile

InChI

InChI=1S/C13H16ClN3O2S/c1-9-11(8-15)13(16-10(2)12(9)14)20(18,19)17-6-4-3-5-7-17/h3-7H2,1-2H3

InChI Key

DYDCFWKYVKWPFU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)S(=O)(=O)N2CCCCC2)C#N

Origin of Product

United States

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